Androstenol

Vue d'ensemble

Description

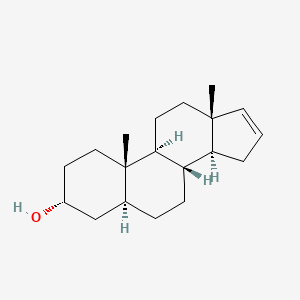

Androstenol : est une phéromone stéroïdienne et un neurostéroïde présent chez l'homme et d'autres mammifères, notamment les porcs. Il appartient à la classe des 16-androstènes et est connu pour son odeur musquée caractéristique. L'this compound est produit dans la salive des porcs mâles et se retrouve également dans la truffe noire. Il joue un rôle dans la signalisation des phéromones et a été étudié pour ses effets sur le comportement et la physiologie humains .

Mécanisme D'action

Target of Action

Androstenol, also known as 5α-androst-16-en-3α-ol, is a steroidal pheromone and neurosteroid found in humans and other mammals . It primarily targets the GABA A receptors , which are a group of receptor sites responsive to the neurotransmitter gamma-aminobutyric acid (GABA). These receptors play a crucial role in inhibitory neurotransmission in the central nervous system .

Mode of Action

This compound acts as a potent positive allosteric modulator of the GABA A receptors . This means it enhances the effect of GABA at these receptors, leading to an increase in the flow of chloride ions into the neuron. This results in a hyperpolarization of the neuron, making it less likely to fire and thus reducing neuronal excitability .

Biochemical Pathways

This compound is biosynthesized in the testes and possibly in the adrenal glands and ovaries . The biosynthesis involves several steps:

- Pregnenolone is metabolized into androstadienol by the 16-ene-synthetase activity of CYP17A1 .

- Androstadienol is then sequentially converted into this compound by 3β-hydroxysteroid dehydrogenase, 5α-reductase, and 3α-hydroxysteroid dehydrogenase . This pathway is analogous to the biosynthesis of 3α-androstanediol from dehydroepiandrosterone (DHEA) .

Pharmacokinetics

It is known that considerable amounts of this compound are present in human urine, and it is also present in the blood plasma and saliva of humans and pigs . Due to its ability to cross the blood-brain barrier, this compound is likely present in the central nervous system as well .

Result of Action

The modulation of GABA A receptors by this compound can lead to various effects at the molecular and cellular level. It has been proposed that this action may mediate the pheromone effects of this compound . This could potentially influence behavior, although the specific effects can vary widely depending on the context and individual.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other substances in the environment, such as food components and contaminants, can modulate the activities of this compound . Furthermore, the biosynthesis and action of this compound may be influenced by factors such as diet, stress, and hormonal status.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L'androstenol peut être synthétisé par une série de réactions enzymatiques à partir de la prégnénolone. Les étapes clés comprennent la conversion de la prégnénolone en androstadiénol par l'activité 16-ène-synthétase de la CYP17A1, suivie d'une conversion séquentielle en this compound via la 3β-hydroxystéroïde déshydrogénase, la 5α-réductase et la 3α-hydroxystéroïde déshydrogénase .

Méthodes de production industrielle : La production industrielle d'this compound peut impliquer des méthodes biotechnologiques utilisant des souches microbiennes capables de transformer les phytostérols en composés stéroïdiens. Ces méthodes s'appuient sur les voies enzymatiques présentes dans les micro-organismes pour obtenir une conversion efficace .

Analyse Des Réactions Chimiques

Types de réactions : L'androstenol subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution.

Réactifs et conditions communes :

Oxydation : L'this compound peut être oxydé en androstenone en utilisant des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction : La réduction de l'androstenone en this compound peut être réalisée en utilisant des agents réducteurs comme le borohydrure de sodium.

Principaux produits formés :

Oxydation : Androstenone

Réduction : Androstanediol

Substitution : Différents dérivés fonctionnalisés en fonction des substituants introduits.

Applications de la recherche scientifique

Chimie : L'this compound est utilisé comme composé modèle dans les études sur les phéromones stéroïdiennes et leurs voies de synthèse. Il sert de référence pour comprendre le comportement chimique des 16-androstènes .

Biologie : En recherche biologique, l'this compound est étudié pour son rôle dans la signalisation des phéromones et ses effets sur le comportement animal. Il a été démontré qu'il influençait le comportement de reproduction et les interactions sociales chez diverses espèces .

Médecine : Les applications thérapeutiques potentielles de l'this compound sont explorées, en particulier ses effets sur le système nerveux central. Il agit comme un modulateur allostérique positif du récepteur GABA A, ce qui peut avoir des implications pour les troubles de l'anxiété et de l'humeur .

Industrie : Dans l'industrie des parfums, l'this compound est utilisé comme composant des parfums et des eaux de Cologne en raison de son odeur musquée. Il est également étudié pour son utilisation potentielle dans la lutte antiparasitaire en exploitant ses propriétés de phéromone .

Mécanisme d'action

L'this compound exerce ses effets principalement par son action de modulateur allostérique positif du récepteur GABA A. Cette modulation renforce les effets inhibiteurs du GABA, conduisant à des effets anxiolytiques et sédatifs. Les effets de phéromone du composé sont censés être médiés par son interaction avec les récepteurs olfactifs, qui à leur tour activent des voies neuronales spécifiques impliquées dans les comportements sociaux et reproductifs .

Applications De Recherche Scientifique

Chemistry: Androstenol is used as a model compound in studies of steroidal pheromones and their synthesis pathways. It serves as a reference for understanding the chemical behavior of 16-androstenes .

Biology: In biological research, this compound is studied for its role in pheromone signaling and its effects on animal behavior. It has been shown to influence mating behavior and social interactions in various species .

Medicine: this compound’s potential therapeutic applications are being explored, particularly its effects on the central nervous system. It acts as a positive allosteric modulator of the GABA A receptor, which may have implications for anxiety and mood disorders .

Industry: In the fragrance industry, this compound is used as a component in perfumes and colognes due to its musk-like odor. It is also studied for its potential use in pest control by exploiting its pheromone properties .

Comparaison Avec Des Composés Similaires

Composés similaires :

Androstenone : Une autre phéromone stéroïdienne 16-androstène avec une structure similaire mais différente par la position du groupe hydroxyle.

Androstadiénone : Un composé apparenté connu pour ses effets sur l'humeur et les réponses physiologiques chez l'homme.

Androsteron : Un métabolite de l'androstènedione ayant des propriétés de phéromone similaires.

Unicité : L'androstenol est unique dans son double rôle de phéromone et de neurostéroïde. Sa capacité à moduler le récepteur GABA A le distingue d'autres composés similaires, qui peuvent ne pas avoir les mêmes propriétés neuroactives .

Activité Biologique

Androstenol, a steroid compound classified under the 16-androstene group, is recognized for its potential roles as a pheromone and neurosteroid in humans and other mammals. This article delves into the biological activity of this compound, highlighting its effects on behavior, neurophysiology, and social interactions based on diverse research findings.

Chemical Structure and Biosynthesis

This compound, also known as 5α-androst-16-en-3α-ol, is synthesized primarily in the testes of humans and pigs. The biosynthetic pathway begins with pregnenolone, which is metabolized into androstadienol through the activity of CYP17A1. Subsequent enzymatic conversions lead to the formation of this compound from androstadienone and androstenone via various hydroxysteroid dehydrogenases .

Neurophysiological Effects

Activation of Brain Regions

Research indicates that smelling this compound activates specific brain regions associated with pheromone processing. A study employing positron emission tomography (PET) demonstrated that passive exposure to this compound significantly activated the hypothalamus in heterosexual women, a region implicated in mating behavior . In contrast, common odors did not elicit similar hypothalamic activation, suggesting that this compound may function both as an odorant and a pheromone-like compound.

GABA Modulation

This compound has been identified as a positive allosteric modulator of the GABA receptor system. This action is thought to mediate its anxiolytic and antidepressant-like effects observed in animal studies . The modulation of GABAergic activity may contribute to behavioral changes associated with exposure to this compound.

Behavioral Impacts

Influence on Social Interactions

Studies have shown that this compound can significantly affect social perceptions. For instance, women exposed to this compound rated photographed individuals as more attractive and sexually appealing . This suggests that this compound may enhance social signaling through olfactory cues.

Emotional Processing

Research indicates that exposure to androstenes, including this compound, can influence cognitive processing of emotional stimuli. One study found that while androstenone affected reaction times to emotionally charged words, this compound showed a unique effect by reducing error rates among male participants, indicating its potential role in enhancing attentional focus on emotional content .

Summary of Research Findings

The following table summarizes key studies investigating the effects of this compound:

Case Studies

- Hypothalamic Activation Study : In a controlled experiment with 16 heterosexual women, participants were exposed to both this compound and ordinary odors while undergoing PET scans. The results indicated significant activation in the anterior hypothalamus when exposed to this compound compared to baseline conditions .

- Social Attitudes Experiment : In a study examining social attitudes influenced by pheromones, participants rated images of individuals in the presence of this compound. Results showed a marked increase in perceived attractiveness, linking olfactory cues to social judgments .

Propriétés

IUPAC Name |

(3R,5S,8R,9S,10S,13R,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h3,9,13-17,20H,4-8,10-12H2,1-2H3/t13-,14+,15-,16-,17-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRVXMNNRSSQZJP-PHFHYRSDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC=C2)CCC4C3(CCC(C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC=C2)CC[C@@H]4[C@@]3(CC[C@H](C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2075394 | |

| Record name | Androst-16-en-3-ol, (3.alpha.,5.alpha.)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2075394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Androstenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005935 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1153-51-1, 7148-51-8 | |

| Record name | 5α-Androst-16-en-3α-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1153-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3alpha,5alpha)-Androst-16-en-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001153511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16,17-Androstene-3-Ol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01889 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1153-51-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71076 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Androst-16-en-3-ol, (3.alpha.,5.alpha.)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Androst-16-en-3-ol, (3.alpha.,5.alpha.)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2075394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5α-androst-16-en-3α-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.248 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANDROSTENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48K9VAM062 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Androstenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005935 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

142.75 °C | |

| Record name | Androstenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005935 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.